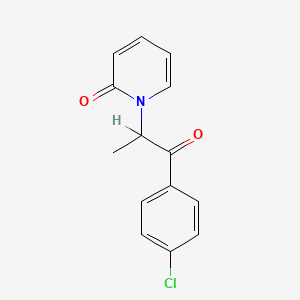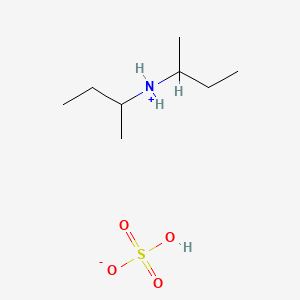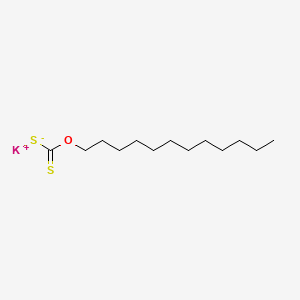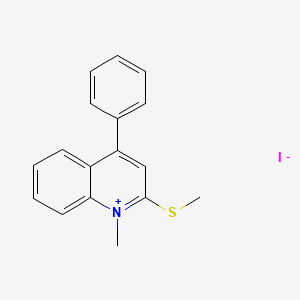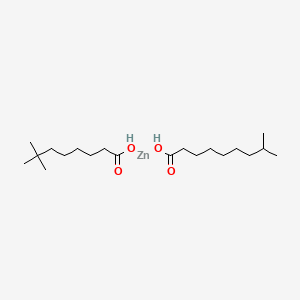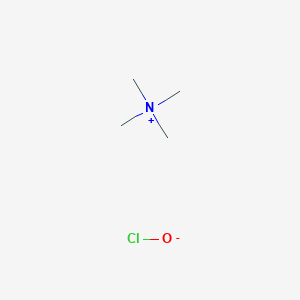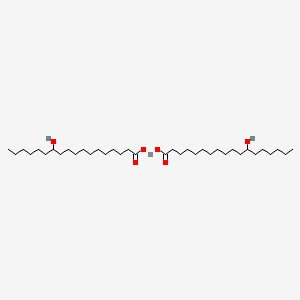
Copper tetrapropenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper tetrapropenylsuccinate is a copper-based compound with the molecular formula C16H28O4Cu. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Copper tetrapropenylsuccinate can be synthesized through various methods. One common approach involves the reaction of copper salts with tetrapropenylsuccinic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions
Copper tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of copper, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetrapropenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used. These reactions often require a catalyst and are performed under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper(I) or copper(0) species. Substitution reactions result in the formation of various substituted copper complexes .
科学研究应用
Copper tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and the formation of heterocycles.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: this compound is used in the production of advanced materials, such as conductive inks and coatings, due to its excellent electrical properties.
作用机制
The mechanism by which copper tetrapropenylsuccinate exerts its effects involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Inhibition of Enzymes: Copper ions can inhibit various enzymes by binding to their active sites, disrupting their normal function.
Induction of Apoptosis: The compound can activate apoptosis signaling pathways, leading to programmed cell death.
相似化合物的比较
Copper tetrapropenylsuccinate can be compared with other copper-based compounds, such as:
Copper(II) succinate: Similar in structure but lacks the tetrapropenyl groups, resulting in different reactivity and applications.
Copper(II) salicylate: Known for its anti-inflammatory properties, it differs in its biological activity and applications.
Copper(II) cinnamate: Used in the synthesis of various organic compounds, it has distinct chemical properties compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
94086-58-5 |
|---|---|
分子式 |
C16H20CuO4 |
分子量 |
339.87 g/mol |
IUPAC 名称 |
copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChI 键 |
YKOPUPIARNQPGE-HPDMOCHCSA-L |
手性 SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2] |
规范 SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


